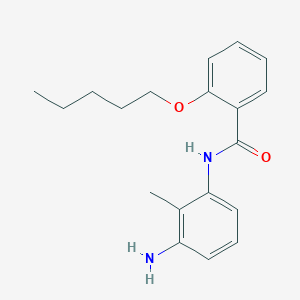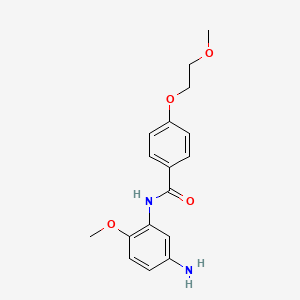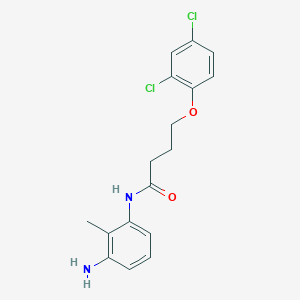
N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Vue d'ensemble
Description
N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide (NAC-4-DPB) is an organochlorine compound used in scientific research. It has been studied for its potential applications in biomedical research, with particular focus on its biochemical and physiological effects. NAC-4-DPB has been used to study the structure and function of proteins, enzymes, and other biomolecules. It has also been used to study the mechanisms of action of various drugs.
Applications De Recherche Scientifique
Dipeptidyl Peptidase IV Inhibition
A series of novel butanamides, including variants of N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide, have been investigated as dipeptidyl peptidase IV (DPP-4) inhibitors. These compounds show potential in reducing blood glucose excursion, which can be beneficial in treating conditions like type 2 diabetes. The research by Nitta et al. (2012) highlights the potent DPP-4 inhibitory activity of these butanamides, specifically noting the introduction of a 4-phenylthiazol-2-yl group as a significant enhancement in their efficacy (Nitta et al., 2012).
Anticonvulsant Activities
Some butanamide derivatives, including those structurally related to N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide, have shown promising results in anticonvulsant studies. Idris et al. (2011) synthesized isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides and tested them against seizure models, noting their significant potential in treating generalized seizures and their relative safety in acute toxicity studies (Idris et al., 2011).
Tyrosinase and Melanin Inhibition
In the realm of dermatology, different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, which are chemically related to N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide, have been synthesized and shown to inhibit Mushroom tyrosinase effectively. This research by Raza et al. (2019) is significant in the development of depigmentation drugs, with certain compounds exhibiting minimal cytotoxicity and high inhibitory potential against melanin formation (Raza et al., 2019).
Propriétés
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O2/c17-10-3-6-15(13(19)8-10)23-7-1-2-16(22)21-11-4-5-12(18)14(20)9-11/h3-6,8-9H,1-2,7,20H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOOGWJNVVGUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385045.png)
![6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1385046.png)




![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385052.png)

![3-[(2-Thienylmethyl)amino]propanamide](/img/structure/B1385058.png)

![N-(5-Amino-2-methoxyphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385061.png)